molecular formula C8H10O4 B1221301 3,4-Diethoxy-3-cyclobutene-1,2-dione CAS No. 5231-87-8

3,4-Diethoxy-3-cyclobutene-1,2-dione

Cat. No.: B1221301
CAS No.: 5231-87-8
M. Wt: 170.16 g/mol
InChI Key: DFSFLZCLKYZYRD-UHFFFAOYSA-N
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Description

3,4-Diethoxy-3-cyclobutene-1,2-dione, also known as squaric acid diethyl ester, is an organic compound with the molecular formula C8H10O4. It is a derivative of squaric acid, where the hydroxyl groups are replaced by ethoxy groups. This compound is a clear, colorless to yellow liquid and is used as a building block in organic synthesis .

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to inhibit enzymes such as glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase .

Mode of Action

It’s known to undergo ethoxy substitution with amines and unsaturated organosilanes . This suggests that it might interact with its targets through a similar mechanism, leading to changes in the structure and function of the target molecules.

Biochemical Analysis

Biochemical Properties

3,4-Diethoxy-3-cyclobutene-1,2-dione plays a significant role in biochemical reactions. It interacts with glycosylamines, which are formed by reducing oligosaccharides. The derivatives formed from these interactions are linked to amino-functionalized lipids, solids, or proteins . This compound is also used as a starting material for the synthesis of furanones and quinones, which are important in various biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with glycosylamines and forming derivatives that are linked to amino-functionalized lipids, solids, or proteins . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, although specific details on these effects are not extensively documented.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It undergoes ethoxy substitution with amines and unsaturated organosilanes, leading to the formation of various derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is used as a starting material for the synthesis of furanones and quinones, and its derivatives are linked to amino-functionalized lipids, solids, or proteins . Long-term effects on cellular function observed in in vitro or in vivo studies are not extensively documented.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsThe compound’s interactions with glycosylamines and the formation of derivatives linked to amino-functionalized lipids, solids, or proteins can influence its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to the synthesis of furanones and quinones . These interactions can affect metabolic flux and metabolite levels, although specific details on these pathways are not extensively documented.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals or post-translational modifications. These factors direct the compound to specific compartments or organelles, although specific details are not extensively documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethoxy-3-cyclobutene-1,2-dione can be synthesized through the esterification of squaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating squaric acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the diethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethoxy-3-cyclobutene-1,2-dione is unique due to its specific reactivity and the ability to form derivatives with various nucleophiles. Its ethoxy groups provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-diethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSFLZCLKYZYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200334
Record name Squaric acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-87-8
Record name Diethyl squarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5231-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squaric acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squaric acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diethoxy-3-cyclobutene-1,2-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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